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molecular formula C5H7BrO4 B1294421 Dimethyl bromomalonate CAS No. 868-26-8

Dimethyl bromomalonate

Cat. No. B1294421
M. Wt: 211.01 g/mol
InChI Key: NEMOJKROKMMQBQ-UHFFFAOYSA-N
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Patent
US08435931B2

Procedure details

p-Toluene sulfonic acid monohydrate (11.0 g, 0.057 mol) and N-bromosuccinimide (1.74 g, 0.009 mol) were slowly added to a stirred solution of dimethyl malonate (5.0 g, 0.037 mol) in CH3CH (30 mL). The resulting mixture was heated at reflux for 2 hours, evaporated and dissolved in dichloromethane. The organic layer was washed with H2O, dried over MgSO4 and concentrated. An analytically pure sample was to obtained by column chromatography on silica gel using a 1:4 mixture of ethylacetate/hexane. Yield: 6.0 g (76.0%).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
ethylacetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[Br:13]N1C(=O)CCC1=O.[C:21]([O:28][CH3:29])(=[O:27])[CH2:22][C:23]([O:25][CH3:26])=[O:24]>C(OC(=O)C)C.CCCCCC>[CH3:26][O:25][C:23](=[O:24])[CH:22]([Br:13])[C:21]([O:28][CH3:29])=[O:27] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
1.74 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
5 g
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Step Two
Name
ethylacetate hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OC(C)=O.CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtained by column chromatography on silica gel using

Outcomes

Product
Name
Type
Smiles
COC(C(C(=O)OC)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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